molecular formula C7H15BrO2 B048307 2-Bromo-1,1-diethoxypropane CAS No. 3400-55-3

2-Bromo-1,1-diethoxypropane

Cat. No. B048307
CAS RN: 3400-55-3
M. Wt: 211.1 g/mol
InChI Key: AHIUAFXWZKCJLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-1,1-diethoxypropane often involves reactions that introduce bromine and ether groups into the molecule. An example of a related process is the synthesis of diethyl 2-(3-methoxypropyl) succinate, which was achieved by condensation of diethyl maleate with 1-methoxy-3-nitropropane. This reaction highlights the methodologies that could potentially be applied to synthesize 2-Bromo-1,1-diethoxypropane or similar compounds by manipulating functional groups and reacting intermediates appropriately (Hua Wen-hao, 2009).

Molecular Structure Analysis

The molecular structure of compounds like 2-Bromo-1,1-diethoxypropane plays a crucial role in their reactivity and properties. The presence of a bromine atom significantly affects the molecule's behavior in chemical reactions, such as nucleophilic substitutions or eliminations. The ether functionalities (diethoxy groups) contribute to the molecule's solubility and reactivity with other organic compounds. Molecular structure analysis often involves computational methods and spectroscopy to elucidate the arrangement of atoms and the electronic environment, impacting the compound's chemical behavior.

Chemical Reactions and Properties

The chemical reactions involving 2-Bromo-1,1-diethoxypropane and similar molecules can be diverse. For instance, the gas-phase thermal elimination of 2,2-diethoxypropane results in ethanol, acetone, and ethylene, showcasing the type of reactions such compounds can undergo. These reactions are unimolecular and follow a first-order rate law, with the rate-determining step being the elongation of the C-O bond. This suggests that 2-Bromo-1,1-diethoxypropane could also participate in elimination reactions or serve as a precursor in synthetic pathways for producing various organic compounds (Felix Rosas et al., 2012).

Scientific Research Applications

Kinetics and Mechanisms in Gas Phase Reactions

  • Gas-Phase Thermal Elimination : A study by Rosas et al. (2012) explored the gas-phase thermal elimination of 2,2-diethoxypropane, revealing its conversion to ethanol, acetone, and ethylene. This process is homogeneous, unimolecular, and follows first-order kinetics, providing valuable insights into the reaction mechanisms of similar compounds.

Synthesis and Transformation in Organic Chemistry

  • Skraup-Type Synthesis : 2,2,3-Tribromopropanal, closely related to 2-bromo-1,1-diethoxypropane, was used in the transformation of substituted anilines into bromoquinolin-6-ols, as detailed by Lamberth et al. (2014). This research highlights the versatility of bromopropanal derivatives in complex organic syntheses.

Chemical Reactions and Photolysis Studies

  • Radical Cyclisation : Research by Bales et al. (2001) investigated the photolysis of alkyl radicals containing 2-bromo-1,1-diethoxypropane. This study provides insights into the formation of olefin cation radicals, contributing to the understanding of radical-based reactions in organic chemistry.

Biochemical and Toxicological Research

  • Apoptotic Effects and Embryonic Development : Studies on the cytotoxic effects of 2-bromopropane, a compound related to 2-bromo-1,1-diethoxypropane, show significant impacts on embryonic development in mice. As detailed by Chan (2010) and Chan (2011), these effects include apoptosis and disruption of embryonic development, underlining the importance of safety assessments in chemical exposure.

Analytical Chemistry Applications

  • Quantification in Biological Samples : The development of a test for the quantification of 1- and 2-bromopropane in human urine by B'hymer & Cheever (2005) demonstrates the relevance of bromopropanes in analytical chemistry, particularly in monitoring exposure to industrial solvents.

Degradation and Stability Studies

  • Degradation of Bronopol : The degradation of bronopol (2‐bromo‐2‐nitropropane‐1,3‐diol), which is structurally similar to 2-bromo-1,1-diethoxypropane, was studied by Matczuk et al. (2012). Understanding the degradation behavior of such compounds is crucial in ensuring the stability and safety of products containing them.

Safety And Hazards

While specific safety and hazard information for 2-Bromo-1,1-diethoxypropane is not available, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s also recommended to use personal protective equipment, ensure adequate ventilation, and keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-bromo-1,1-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIUAFXWZKCJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955581
Record name 2-Bromo-1,1-diethoxypropane
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Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1-diethoxypropane

CAS RN

3400-55-3
Record name 2-Bromo-1,1-diethoxypropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,1-diethoxypropane
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Record name 2-Bromo-1,1-diethoxypropane
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Record name 2-bromo-1,1-diethoxypropane
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Synthesis routes and methods

Procedure details

13.22 g of propion-aldehyde-diethyl-acetal are dissolved in 15 ml of carbon tetrachloride; at -10° C. 20 ml of the carbon tetrachloride solution of 17.58 g of bromide are dropped to it under stirring. After its warming to room temperature it is distilled in vacuo.
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
17.58 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PJ Lindsay-Scott, NG Charlesworth… - The Journal of Organic …, 2017 - ACS Publications
A four-step protocol for the synthesis of pyrazolo[1,5-a]pyrazines has been developed. Commercially available pyrazoles were alkylated and formylated in a regiocontrolled manner to …
Number of citations: 15 pubs.acs.org
JC Evans - 1987 - search.proquest.com
The development of a synthetic strategy aimed at the total synthesis of fredericamycin A has been described. A number of model compounds related to fredericamycin A have been …
Number of citations: 0 search.proquest.com
M Herder, M Utecht, N Manicke, L Grubert, M Pätzel… - Chemical …, 2013 - pubs.rsc.org
The photochemistry as well as electrochemistry of novel donor–acceptor bis(morpholinothiazolyl)–maleimides has been investigated. Proper substitution of these diarylethene-type …
Number of citations: 60 pubs.rsc.org
Q Xue, R Wu, D Wang, M Zhu, W Zuo - Organometallics, 2020 - ACS Publications
π-interacting ligands of the diphosphino amido-ene(amido) type are effective in activating iron to resemble the properties of precious metals in the catalytic asymmetric transfer …
Number of citations: 7 pubs.acs.org
SI Luyksaar, VA Migulin, BV Nabatov… - Russian Chemical …, 2010 - Springer
Earlier unknown fulgides and the corresponding functionalized fulgimides containing a primary amino group were obtained. Their photochromism was examined using spectroscopic …
Number of citations: 13 link.springer.com

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